[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol
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Overview
Description
[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol is a chemical compound with the molecular formula C₁₃H₁₅F₃O₂ and a molecular weight of 260.25 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring with a methanol group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol typically involves the reaction of a suitable oxane precursor with a trifluoromethylated phenyl reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives
Properties
Molecular Formula |
C13H15F3O2 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
[(2S,5R)-5-[4-(trifluoromethyl)phenyl]oxan-2-yl]methanol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)11-4-1-9(2-5-11)10-3-6-12(7-17)18-8-10/h1-2,4-5,10,12,17H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
JOJRZBHHMUUUNW-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)C(F)(F)F)CO |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)C(F)(F)F)CO |
Origin of Product |
United States |
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